7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines. This compound features a bromomethyl group attached to the 7th position of the benzodioxepine ring system. Benzodioxepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 3,4-dihydro-2H-1,5-benzodioxepine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 7th position of the benzodioxepine ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzodioxepines.
Oxidation: The compound can be oxidized to form benzodioxepine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
- Substituted benzodioxepines with various functional groups depending on the nucleophile used.
- Oxidized benzodioxepine derivatives.
- Reduced benzodioxepine derivatives .
Scientific Research Applications
7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
- 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- 7-(Hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- 7-(Methoxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Comparison:
- Reactivity: The bromomethyl group in 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is more reactive towards nucleophiles compared to the chloromethyl and methoxymethyl groups due to the higher leaving group ability of bromine .
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific reactivity of the bromomethyl group makes this compound particularly valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJUDLHLNDJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CBr)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.